molecular formula C20H27NO3 B1676044 3-methoxy-4-(7-phenoxyheptoxy)aniline CAS No. 110331-06-1

3-methoxy-4-(7-phenoxyheptoxy)aniline

Cat. No.: B1676044
CAS No.: 110331-06-1
M. Wt: 329.4 g/mol
InChI Key: WKGPLEUKHRVSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of m-Anisidine, 4-((7-phenoxyheptyl)oxy)- involves the reaction of m-Anisidine with 7-phenoxyheptanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene or dichloromethane. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Scientific Research Applications

Chemistry: m-Anisidine, 4-((7-phenoxyheptyl)oxy)- is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate in enzymatic assays to investigate the activity of specific enzymes .

Medicine: It is studied for its pharmacological properties and potential as a drug candidate .

Industry: In the industrial sector, m-Anisidine, 4-((7-phenoxyheptyl)oxy)- is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of m-Anisidine, 4-((7-phenoxyheptyl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

CAS No.

110331-06-1

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

3-methoxy-4-(7-phenoxyheptoxy)aniline

InChI

InChI=1S/C20H27NO3/c1-22-20-16-17(21)12-13-19(20)24-15-9-4-2-3-8-14-23-18-10-6-5-7-11-18/h5-7,10-13,16H,2-4,8-9,14-15,21H2,1H3

InChI Key

WKGPLEUKHRVSIC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCCCCCOC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCCCCCOC2=CC=CC=C2

Appearance

Solid powder

110331-06-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((7-phenoxyheptyl)oxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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